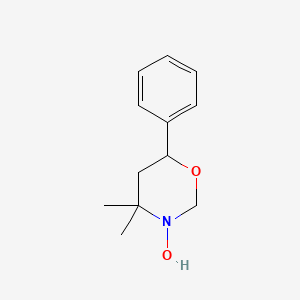
(2,2,2-Trinitroethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trinitroethoxy)acetic acid is an organic compound known for its high energetic properties It is characterized by the presence of three nitro groups attached to an ethoxy group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2,2-Trinitroethoxy)acetic acid can be synthesized through the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene glycol. The oxidation process typically involves the use of potassium permanganate (KMnO₄) in water in the presence of sulfuric acid (H₂SO₄). the yield under these conditions is relatively low, around 30% .
To improve the yield, alternative oxidizing agents such as chromium trioxide (CrO₃) or sodium periodate (NaIO₄) can be used. When 2,2,2-trinitroethyl ether of ethylene glycol and CrO₃ are used as reactants, the yield of this compound can reach approximately 60% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trinitroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: As mentioned earlier, the compound can be synthesized through oxidation reactions.
Reduction: The nitro groups in the compound can be reduced to amine groups under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sodium periodate (NaIO₄).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: (2,2,2-Trinitroethoxy)acetamide.
Substitution: Derivatives of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trinitroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy compounds and materials.
Medicine: Research into its potential use as a drug or drug intermediate.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Wirkmechanismus
The mechanism of action of (2,2,2-Trinitroethoxy)acetic acid primarily involves the release of energy through the decomposition of its nitro groups. The compound’s high nitrogen content and the presence of nitro groups make it highly energetic. Upon decomposition, it releases a significant amount of energy, which can be harnessed for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-Trinitroethyl)acetate
- (2,2,2-Trinitropropyl)acetate
- (2,2,2-Trinitrobutyl)acetate
Uniqueness
(2,2,2-Trinitroethoxy)acetic acid is unique due to its specific structure, which includes an ethoxy group attached to the acetic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Eigenschaften
CAS-Nummer |
138648-90-5 |
|---|---|
Molekularformel |
C4H5N3O9 |
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
2-(2,2,2-trinitroethoxy)acetic acid |
InChI |
InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |
InChI-Schlüssel |
NBHZSAMMNNJMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)

![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)




![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)




